molecular formula C12H13N3O3 B14007729 2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide CAS No. 63500-06-1

2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide

Katalognummer: B14007729
CAS-Nummer: 63500-06-1
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: BIJIMEZURIPFLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide is a compound belonging to the class of isoquinolines, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide typically involves the reaction of isoquinoline derivatives with acetamide and other reagents under specific conditions. One common method includes the use of a Ugi reaction, which combines an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic methodologies, such as the use of flow chemistry or metal-catalyzed reactions. These methods ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide is unique due to its specific structural features and potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

63500-06-1

Molekularformel

C12H13N3O3

Molekulargewicht

247.25 g/mol

IUPAC-Name

2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide

InChI

InChI=1S/C12H13N3O3/c1-7(16)14-15-10(17)6-8-4-2-3-5-9(8)11(15)12(13)18/h2-5,11H,6H2,1H3,(H2,13,18)(H,14,16)

InChI-Schlüssel

BIJIMEZURIPFLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NN1C(C2=CC=CC=C2CC1=O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.